2-Chloro-1-cyclobutylethan-1-one
Overview
Description
2-Chloro-1-cyclobutylethan-1-one is an organic compound with the molecular formula C₆H₉ClO It is a chlorinated ketone, characterized by a cyclobutyl ring attached to an ethanone group with a chlorine atom at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclobutylethan-1-one typically involves the chlorination of cyclobutylmethyl ketone. One common method includes dissolving cyclobutylmethyl ketone in a suitable solvent and introducing chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous preparation systems. These systems utilize alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions. The process is automated and controlled to optimize yield and purity while minimizing production costs and safety risks .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-cyclobutylethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of amides or thioethers.
Reduction: Formation of cyclobutylethanol.
Oxidation: Formation of cyclobutanecarboxylic acid.
Scientific Research Applications
2-Chloro-1-cyclobutylethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-1-cyclobutylethan-1-one involves its interaction with various molecular targets. The chlorine atom and the ketone group make it reactive towards nucleophiles and electrophiles, allowing it to participate in a range of chemical transformations. These interactions can modulate biological pathways and influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-cyclopropylethan-1-one: Similar structure but with a cyclopropyl ring.
2-Chloro-1-cyclopentylethan-1-one: Similar structure but with a cyclopentyl ring.
2-Chloro-1-cyclohexylethan-1-one: Similar structure but with a cyclohexyl ring.
Uniqueness
2-Chloro-1-cyclobutylethan-1-one is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs.
Properties
IUPAC Name |
2-chloro-1-cyclobutylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-4-6(8)5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQMFXYLBYWLCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54195-75-4 | |
Record name | 2-chloro-1-cyclobutylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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